Dipterocarpol

説明

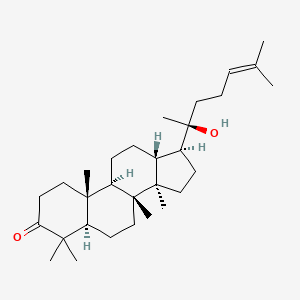

Structure

3D Structure

特性

IUPAC Name |

(5R,8R,9R,10R,13R,14R,17S)-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O2/c1-20(2)10-9-16-30(8,32)22-13-18-28(6)21(22)11-12-24-27(5)17-15-25(31)26(3,4)23(27)14-19-29(24,28)7/h10,21-24,32H,9,11-19H2,1-8H3/t21-,22+,23+,24-,27+,28-,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJICGAVMYWKCMW-GWJXCKMPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C1CCC2(C1CCC3C2(CCC4C3(CCC(=O)C4(C)C)C)C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1CC[C@H]3[C@]2(CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60963743 | |

| Record name | 20-Hydroxydammar-24-en-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60963743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

471-69-2 | |

| Record name | Dipterocarpol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=471-69-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 20-Hydroxydammar-24-en-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60963743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Ethnobotanical Landscape of Dipterocarpol-Containing Plants: A Technical Guide for Drug Discovery

An in-depth exploration of the traditional uses, pharmacological activities, and mechanisms of action of dipterocarpol and its plant sources, tailored for researchers, scientists, and drug development professionals.

Introduction

This compound is a naturally occurring triterpenoid alcohol belonging to the dammarane series. It is a significant bioactive constituent found predominantly in the oleoresin of trees from the Dipterocarpaceae family, a group of majestic tropical rainforest trees renowned for their valuable timber and resins.[1] For centuries, indigenous communities across South and Southeast Asia have utilized the resins and various parts of these plants in their traditional medicine systems to treat a wide array of ailments.[1][2] This technical guide provides a comprehensive overview of the ethnobotanical uses of this compound-containing plants, delving into the scientific validation of their traditional applications through modern pharmacological studies. It further presents detailed experimental protocols and explores the molecular signaling pathways through which this compound exerts its therapeutic effects, offering a valuable resource for the discovery and development of novel pharmaceuticals.

Ethnobotanical Uses of this compound-Containing Plants

The Dipterocarpaceae family, which includes prominent genera such as Dipterocarpus, Shorea, and Hopea, is a rich source of medicinal resins.[3][4][5][6][7][8][9][10][11] The oleoresin, often referred to as "gurjun oil" or "dammar," is traditionally harvested and employed for its therapeutic properties.[1]

A summary of the traditional medicinal applications of plants known to contain this compound is presented below:

-

Inflammatory Conditions and Pain: The resin of Shorea robusta is used topically as a paste to alleviate painful swellings and is recognized for its anti-inflammatory and analgesic properties.[3][6] Decoctions of the bark of Dipterocarpus species are traditionally used to treat rheumatism.[1][2] The resin of Vatica rassak also contains compounds with anti-inflammatory potential.[12][13]

-

Wound Healing and Skin Diseases: The resin of Shorea robusta is a key ingredient in traditional ointments for burns, wounds, and various skin ailments due to its astringent and antimicrobial properties.[4][5][7] Similarly, the resin of Hopea odorata is used as an ointment for sores and wounds.[8][10][11] The oleoresin of Dipterocarpus alatus is applied externally for wound healing.[14]

-

Gastrointestinal and Genitourinary Ailments: The resin of Shorea robusta is taken internally with honey or sugar to treat dysentery and diarrhea.[3] It is also indicated for gonorrhea and urinary tract infections due to its antimicrobial properties.[3][6] Dipterocarpus oleo-resin has been traditionally used for genitourinary diseases.[2][14] The bark of Hopea odorata is used to treat diarrhea.[8]

Pharmacological Activities and Quantitative Data

Modern scientific investigations have begun to validate the traditional uses of this compound and the plant extracts in which it is found. The primary pharmacological activities of interest include cytotoxic, anti-inflammatory, and anti-diabetic effects.

Cytotoxic Activity

This compound and oleoresins from Dipterocarpus species have demonstrated significant cytotoxic effects against various cancer cell lines.[14][15][16][17] The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the table below.

| Compound/Extract | Cancer Cell Line | IC50 Value | Reference |

| This compound | HepG2 (Hepatocellular Carcinoma) | 24.2 ± 0.9 µg/mL | [15] |

| This compound | HeLa (Cervical Adenocarcinoma) | 41.1 ± 4.0 µg/mL | [15] |

| Dipterocarpus alatus Oleo-resin | U937 (Histiocytic Lymphoma) | 63.3 ± 2.1 µg/mL | [2] |

| Dipterocarpus alatus Bark Extract | U937 (Histiocytic Lymphoma) | 106.1 ± 7.8 µg/mL | [2] |

| Dipterocarpus alatus Leaf Extract | U937 (Histiocytic Lymphoma) | 91.3 ± 6.2 µg/mL | [2] |

Anti-inflammatory Activity

The traditional use of dipterocarp resins for inflammatory conditions is supported by in vitro studies. A derivative of this compound has been shown to effectively inhibit the activation of the NLRP3 inflammasome, a key component of the innate immune system that, when dysregulated, contributes to a variety of inflammatory diseases.[18] Inhibition of the NLRP3 inflammasome leads to a reduction in the production of the pro-inflammatory cytokine IL-1β.[18]

Anti-diabetic Activity

Derivatives of this compound have also been investigated for their potential in managing diabetes. Certain derivatives have been found to inhibit α-glucosidase, an enzyme involved in the digestion of carbohydrates.[18] Inhibition of this enzyme can help to control postprandial hyperglycemia.

Experimental Protocols

This section provides detailed methodologies for the extraction and isolation of this compound, as well as for key bioassays to evaluate its cytotoxic and anti-inflammatory properties.

Extraction and Isolation of this compound from Dipterocarpus alatus Oleo-resin

This protocol describes a general procedure for the isolation of this compound.

-

Collection and Preparation of Oleo-resin: Collect the oleo-resin from the trunk of Dipterocarpus alatus. The resin can be obtained by making incisions in the bark.

-

Degumming Process: To separate the oil and gum, heat the oleo-resin (e.g., 400 mL) to 100°C. Add a 6% sodium hydroxide solution in water (e.g., 100 mL) and stir at 100°C for 20 minutes.[15] Allow the mixture to cool and separate into two layers. The upper layer is the oil, and the lower layer is the resinous byproduct.

-

Solvent Extraction: The resinous byproduct can be further processed. It is typically subjected to solvent extraction with a non-polar solvent like hexane or chloroform to extract the triterpenoids.

-

Chromatographic Separation: The crude extract is then subjected to column chromatography over silica gel. The column is eluted with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).

-

Purification and Identification: Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing this compound are combined and may require further purification by recrystallization or preparative HPLC. The structure of the isolated this compound is confirmed by spectroscopic methods such as NMR (¹H and ¹³C) and mass spectrometry.

Quantitative Analysis of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the quantification of this compound.

-

Instrumentation: An HPLC system equipped with a UV detector is used.

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) is typically used.

-

Mobile Phase: A mixture of acetonitrile and water is commonly employed. The exact ratio may need to be optimized.

-

Flow Rate: A flow rate of 1.0 mL/min is often used.

-

Detection: Detection is typically carried out at a wavelength of around 210 nm.

-

Column Temperature: The column is maintained at a constant temperature, for example, 35°C.

-

-

Standard Preparation: Prepare a stock solution of pure this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration. Prepare a series of standard solutions by serial dilution of the stock solution to create a calibration curve.

-

Sample Preparation: Dissolve a known amount of the plant extract or isolated compound in the mobile phase and filter it through a 0.45 µm syringe filter before injection.

-

Analysis: Inject equal volumes of the standard solutions and the sample solution into the HPLC system.

-

Quantification: Construct a calibration curve by plotting the peak area of the this compound standards against their concentrations. Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[19][20][21][22][23]

-

Cell Culture: Plate cells (e.g., HepG2, HeLa) in a 96-well plate at a suitable density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Treatment: Prepare various concentrations of this compound in the cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve this compound) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the cells with the test compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add a sterile MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for another 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization of Formazan: Carefully remove the medium containing MTT and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of SDS in HCl, to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value can be determined by plotting the percentage of cell viability against the concentration of this compound.

Anti-inflammatory Activity Assessment using the Griess Assay for Nitric Oxide

This assay measures the production of nitric oxide (NO), a pro-inflammatory mediator, by macrophages.[24][25][26][27][28]

-

Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of approximately 5 x 10⁴ cells/well and incubate overnight.

-

Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response and NO production. Include control wells with cells only, cells with LPS only, and cells with this compound only.

-

Incubation: Incubate the plate for 24 hours at 37°C with 5% CO₂.

-

Nitrite Measurement: After incubation, collect the cell culture supernatant. Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

-

Absorbance Measurement: After a short incubation period at room temperature in the dark, measure the absorbance at 540 nm using a microplate reader. The absorbance is proportional to the nitrite concentration, which is a stable product of NO.

-

Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples from the standard curve. Determine the percentage of inhibition of NO production by this compound at each concentration compared to the LPS-stimulated control.

Signaling Pathways and Mechanisms of Action

This compound and its derivatives exert their pharmacological effects by modulating specific cellular signaling pathways. This section provides a visual representation of these pathways using the DOT language for Graphviz.

Apoptosis Induction by this compound

This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.[14][29][30][31][32][33] This process is crucial for eliminating damaged or cancerous cells. The intrinsic apoptosis pathway is a key mechanism.

Caption: Intrinsic apoptosis pathway induced by this compound.

Inhibition of NLRP3 Inflammasome by this compound Derivatives

Derivatives of this compound have been shown to inhibit the NLRP3 inflammasome, a key driver of inflammation.[18][34][35][36][37][38]

Caption: Inhibition of NLRP3 inflammasome assembly by a this compound derivative.

Conclusion

The ethnobotanical uses of plants containing this compound, particularly those from the Dipterocarpaceae family, provide a rich foundation for modern drug discovery. The traditional knowledge surrounding the use of these plant resins for inflammatory conditions, wound healing, and other ailments is increasingly being substantiated by scientific research. The demonstrated cytotoxic and anti-inflammatory activities of this compound and its derivatives, coupled with an emerging understanding of their mechanisms of action at the molecular level, highlight their potential as lead compounds for the development of novel therapeutics. The detailed protocols and pathway diagrams presented in this guide offer a practical framework for researchers to further explore the pharmacological potential of this important class of natural products. Continued investigation into the ethnobotanical uses of these plants, combined with rigorous scientific validation, will undoubtedly pave the way for new and effective treatments for a range of human diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Chemical Composition, Antioxidant and Cytotoxicity Activities of Leaves, Bark, Twigs and Oleo-Resin of Dipterocarpus alatus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rroij.com [rroij.com]

- 4. pharmacyjournal.in [pharmacyjournal.in]

- 5. Sal Tree Benefits, Uses & Importance | Zeelab Pharmacy [zeelabpharmacy.com]

- 6. easyayurveda.com [easyayurveda.com]

- 7. Sal Tree Benefits in Ayurveda: Skin Health, Healing & Pain Relief [truemeds.in]

- 8. Hopea odorata [asianplant.net]

- 9. Hopea odorata: Significance and symbolism [wisdomlib.org]

- 10. apps.worldagroforestry.org [apps.worldagroforestry.org]

- 11. MPBD | Medicinal Plants of Bangladesh [mpbd.cu.ac.bd]

- 12. pubs.aip.org [pubs.aip.org]

- 13. pubs.aip.org [pubs.aip.org]

- 14. This compound in Oleoresin of Dipterocarpus alatus Attributed to Cytotoxicity and Apoptosis-Inducing Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. This compound in Oleoresin of Dipterocarpus alatus Attributed to Cytotoxicity and Apoptosis-Inducing Effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A Novel this compound Derivative That Targets Alpha-Glucosidase and NLRP3 Inflammasome Activity for Treatment of Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. MTT assay protocol | Abcam [abcam.com]

- 20. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 21. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 22. MTT assay overview | Abcam [abcam.com]

- 23. researchgate.net [researchgate.net]

- 24. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Protocol Griess Test [protocols.io]

- 28. researchgate.net [researchgate.net]

- 29. Propofol induces apoptosis by activating caspases and the MAPK pathways, and inhibiting the Akt pathway in TM3 mouse Leydig stem/progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Involvement of Both Extrinsic and Intrinsic Apoptotic Pathways in Tridecylpyrrolidine-Diol Derivative-Induced Apoptosis In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Biochemical pathways of caspase activation during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Caspases as master regulators of programmed cell death: apoptosis, pyroptosis and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 33. youtube.com [youtube.com]

- 34. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 35. stacks.cdc.gov [stacks.cdc.gov]

- 36. rsc.org [rsc.org]

- 37. mdpi.com [mdpi.com]

- 38. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Biological Activities of Dipterocarpol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dipterocarpol, a triterpenoid compound predominantly isolated from the oleoresin of plants belonging to the Dipterocarpaceae family, has garnered significant scientific interest due to its diverse and potent biological activities. This technical guide provides an in-depth overview of the known pharmacological effects of this compound, with a focus on its anti-cancer, anti-diabetic, antimicrobial, and anti-inflammatory properties. Detailed experimental protocols for key assays, quantitative data on its biological efficacy, and visualizations of implicated signaling pathways are presented to facilitate further research and drug development endeavors.

Introduction

This compound is a dammarane-type triterpenoid that constitutes a major component of the oleoresin of various Dipterocarpus species.[1] Traditionally, this oleoresin has been utilized in folk medicine for treating a variety of ailments. Modern scientific investigations have begun to unravel the molecular basis for these therapeutic effects, revealing this compound as a promising bioactive molecule with a range of potential pharmaceutical applications. This document serves as a comprehensive resource for researchers and drug development professionals, summarizing the current state of knowledge on the biological activities of this compound.

Biological Activities of this compound

This compound has demonstrated a spectrum of biological activities in preclinical studies. The primary areas of investigation include its cytotoxic effects against cancer cell lines, its potential as an anti-diabetic agent through enzyme inhibition, its antimicrobial properties, and its anti-inflammatory mechanisms.

Anticancer Activity

This compound has been shown to exhibit cytotoxic effects against several human cancer cell lines. Its primary mechanism of action in this context appears to be the induction of apoptosis.

2.1.1. Cytotoxicity

Studies have demonstrated that this compound possesses cytotoxic activity against human cervical adenocarcinoma (HeLa) and human hepatocellular carcinoma (HepG2) cells.[1][2] However, it was found to be inactive against the T-cell leukemia (Jurkat) cell line at similar concentrations.[1][2]

Table 1: Cytotoxicity of this compound against various cancer cell lines

| Cell Line | Cancer Type | IC50 Value (µg/mL) | IC50 Value (µM) | Reference |

| HeLa | Cervical Adenocarcinoma | 41.1 ± 4.0 | ~92.9 | [1][2] |

| HepG2 | Hepatocellular Carcinoma | 24.2 ± 0.9 | ~54.7 | [1][2] |

| Jurkat | T-cell Leukemia | > 221.4 | > 500 | [1][2] |

2.1.2. Induction of Apoptosis

While this compound did not show significant cytotoxicity towards Jurkat cells at lower concentrations, it has been observed to induce apoptosis in this cell line at higher concentrations (2 x IC50).[1] This suggests that at elevated doses, this compound can trigger programmed cell death pathways even in cells that are initially resistant to its cytotoxic effects. The pro-apoptotic mechanism may be linked to an increase in reactive oxygen species (ROS) levels.[1]

Anti-Diabetic Activity

This compound has been investigated for its potential to manage hyperglycemia, a hallmark of diabetes mellitus. Its primary mechanism in this regard is the inhibition of α-glucosidase, an enzyme responsible for the breakdown of complex carbohydrates into absorbable monosaccharides.

2.2.1. α-Glucosidase Inhibition

Derivatives of this compound have shown potent inhibitory activity against α-glucosidase from Saccharomyces cerevisiae.[3] This suggests that this compound and its analogues could act as effective agents for controlling postprandial blood glucose levels.

Table 2: α-Glucosidase inhibitory activity of this compound derivatives

| Compound | IC50 Value (µM) | Reference |

| This compound Derivative 3l | 0.753 | [3] |

| This compound Derivative 3m | 0.204 | [3] |

| Acarbose (Positive Control) | 174.90 | [3] |

Antimicrobial Activity

This compound has demonstrated antibacterial activity, notably against Gram-positive bacteria.

2.3.1. Antibacterial Activity

This compound has been reported to possess antibacterial activity against Streptococcus pyogenes, a significant human pathogen.[1]

Anti-inflammatory Activity

The anti-inflammatory potential of this compound is an emerging area of research. Studies on related compounds and extracts from Dipterocarpus species suggest that this compound may exert its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, such as the NF-κB and MAPK pathways.[4][5] Derivatives of this compound have been shown to inhibit nitric oxide (NO) production in RAW 264.7 macrophage cells.[3]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Cell Culture Protocols

-

HeLa, HepG2, and Vero Cells (Adherent):

-

Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Cultures are maintained in a humidified incubator at 37°C with 5% CO2.

-

For passaging, the cell monolayer is washed with phosphate-buffered saline (PBS) and incubated with a 0.25% trypsin-EDTA solution until cells detach.

-

The trypsin is neutralized with complete growth medium, and the cell suspension is centrifuged. The cell pellet is resuspended in fresh medium and seeded into new culture flasks.

-

-

Jurkat Cells (Suspension):

-

Cells are cultured in RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Cultures are maintained in a humidified incubator at 37°C with 5% CO2.

-

For passaging, the cell suspension is diluted with fresh medium to the desired seeding density.

-

Cytotoxicity Assay (Neutral Red Assay)

-

Seed cells in a 96-well plate at a density of 3 × 10^5 cells/mL for Vero and HepG2, 4 × 10^5 cells/mL for HeLa, and 5 × 10^5 cells/mL for Jurkat.[2]

-

Prepare stock solutions of this compound in dimethyl sulfoxide (DMSO) and dilute with the culture medium to achieve final concentrations ranging from 10 to 500 µg/mL. The final DMSO concentration should be less than 1% v/v.[2]

-

Add 100 µL of the test compound dilutions to each well and incubate for 24 hours.[2]

-

After incubation, wash the cells with PBS.

-

Add 100 µL of a 50 µg/mL Neutral Red solution to each well and incubate for 2 hours.[2]

-

Wash the cells with PBS to remove excess dye.

-

Lyse the cells with 100 µL of 0.33% HCl in isopropanol.[2]

-

Measure the absorbance at a specific wavelength (typically around 540 nm) using a microplate reader.

-

Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

-

Treat Jurkat cells with this compound at the desired concentrations (e.g., 1x and 2x IC50) for 24 hours.

-

Harvest the cells by centrifugation.

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

α-Glucosidase Inhibition Assay

-

Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in a suitable buffer (e.g., phosphate buffer, pH 6.8).

-

Prepare various concentrations of this compound or its derivatives.

-

In a 96-well plate, add the enzyme solution to the test compound solutions and incubate for a short period (e.g., 10 minutes) at 37°C.

-

Initiate the reaction by adding the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).

-

Incubate the reaction mixture at 37°C for a defined time (e.g., 20 minutes).

-

Stop the reaction by adding a solution of sodium carbonate.

-

Measure the absorbance of the produced p-nitrophenol at 405 nm.

-

Acarbose is used as a positive control.

-

Calculate the percentage of inhibition and determine the IC50 value.

Antibacterial Activity Assay (Broth Microdilution Method)

-

Prepare a standardized inoculum of the test bacterium (e.g., Streptococcus pyogenes) in a suitable broth medium.

-

Prepare serial dilutions of this compound in the broth medium in a 96-well microtiter plate.

-

Add the bacterial inoculum to each well.

-

Include positive (broth with bacteria) and negative (broth only) controls.

-

Incubate the plate under appropriate conditions for the test bacterium (e.g., 37°C for 24 hours).

-

The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Signaling Pathways and Mechanisms of Action

The biological activities of this compound are mediated through its interaction with various cellular signaling pathways.

Apoptosis Signaling Pathway

This compound induces apoptosis, likely through the intrinsic pathway, which is often initiated by cellular stress, including increased levels of reactive oxygen species (ROS). This leads to the activation of a cascade of caspases, ultimately resulting in programmed cell death.

Caption: Proposed apoptosis induction pathway of this compound.

Anti-inflammatory Signaling Pathways

This compound and its derivatives are thought to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO). This is likely achieved through the modulation of key inflammatory signaling pathways such as NF-κB and MAPK.

Caption: Putative anti-inflammatory mechanism of this compound.

Experimental Workflows

Workflow for In Vitro Cytotoxicity and Apoptosis Screening

The following diagram illustrates a typical workflow for evaluating the anti-cancer properties of this compound.

Caption: Workflow for cytotoxicity and apoptosis screening.

Conclusion and Future Directions

This compound has emerged as a promising natural product with a diverse pharmacological profile. Its demonstrated cytotoxic, anti-diabetic, antimicrobial, and anti-inflammatory activities warrant further investigation. Future research should focus on elucidating the precise molecular targets of this compound within the identified signaling pathways. In vivo studies are essential to validate the preclinical findings and to assess the pharmacokinetic and safety profiles of this compound. Furthermore, the synthesis of novel derivatives could lead to the development of more potent and selective therapeutic agents. This technical guide provides a solid foundation for researchers and drug development professionals to advance the scientific understanding and potential clinical applications of this compound.

References

- 1. This compound in Oleoresin of Dipterocarpus alatus Attributed to Cytotoxicity and Apoptosis-Inducing Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. New this compound-Based Molecules with α-Glucosidase Inhibitory and Hypoglycemic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Molecular mechanism of the anti-inflammatory effects of plant essential oils: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Potential of Dipterocarpol: A Technical Guide for Researchers

An In-depth Examination of the Bioactive Triterpenoid for Drug Development Professionals

Dipterocarpol, a naturally occurring triterpenoid compound predominantly found in the oleoresin of trees from the Dipterocarpaceae family, has emerged as a molecule of significant interest in pharmacological research. Exhibiting a diverse range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anti-diabetic properties, this compound and its derivatives present promising avenues for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the current state of knowledge on the pharmacological potential of this compound, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Anticancer Potential

This compound has demonstrated notable cytotoxic effects against a variety of cancer cell lines. The primary mechanism of its anticancer activity appears to be the induction of apoptosis, or programmed cell death.

Quantitative Anticancer Data

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of this compound against various cancer cell lines.

| Cell Line | Cancer Type | IC50 (µg/mL) | IC50 (µM) | Reference |

| HepG2 | Human Hepatocellular Carcinoma | 24.2 ± 0.9 | - | [1] |

| HeLa | Human Cervical Adenocarcinoma | 41.1 ± 4.0 | - | [1] |

| KB | Human Epidermoid Carcinoma | 14.37 | - | [1] |

| MCF-7 | Human Breast Adenocarcinoma | > 100 | > 225 | [2] |

| RPMI-8226 | Human Myeloma | - | 319.7 | [3] |

| K-562 | Human Chronic Myelogenous Leukemia | - | 386.0 | [3] |

Note: Conversion to µM is dependent on the molecular weight of this compound (~442.7 g/mol ). Dashes indicate data not provided in the cited source.

Derivatives of this compound have also been synthesized to enhance its anticancer potency. For instance, six new alkyl triphenylphosphonium this compound derivatives demonstrated significantly improved cytotoxicity against the MCF-7 breast cancer cell line, with IC50 values ranging from 1.84 to 24.72 µM, a marked improvement from the parent compound's IC50 of over 100 µM.[2]

Experimental Protocols

The cytotoxicity of this compound is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: Cells are treated with various concentrations of this compound (typically ranging from 0.1 to 100 µg/mL) and incubated for 24 to 72 hours. A vehicle control (e.g., DMSO) is also included.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of a solubilizing agent (e.g., DMSO or a solution of 20% SDS in 50% DMF) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the drug concentration.

The induction of apoptosis by this compound can be quantified using flow cytometry with Annexin V-FITC and Propidium Iodide (PI) staining.

-

Cell Treatment: Cells are treated with this compound at concentrations around the determined IC50 value for a specified period (e.g., 24 hours).

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.

-

Staining: The cell pellet is resuspended in 1X binding buffer. Annexin V-FITC and PI staining solutions are added to the cell suspension and incubated in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Signaling Pathway: Induction of Apoptosis

This compound is believed to induce apoptosis through the generation of reactive oxygen species (ROS).[1] This oxidative stress can trigger the intrinsic apoptotic pathway.

Antimicrobial Activity

This compound has also been investigated for its potential to combat bacterial infections, including methicillin-resistant Staphylococcus aureus (MRSA).

Quantitative Antimicrobial Data

The following table presents the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values for this compound against MRSA.

| Microorganism | MIC (µg/mL) | MBC (µg/mL) | Reference |

| MRSA | >250 | >250 | [4] |

| Streptococcus pyogenes | - | - | [1] |

Note: While antibacterial activity against Streptococcus pyogenes is reported, specific quantitative data was not available in the cited source.

Experimental Protocol: MIC and MBC Determination

The broth microdilution method is a standard procedure to determine the MIC and MBC of an antimicrobial agent.

-

Preparation of Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture.

-

Serial Dilution: this compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound that visibly inhibits bacterial growth.

-

MBC Determination: A small aliquot from the wells showing no visible growth is subcultured onto an agar plate. The plate is incubated at 37°C for 24 hours. The MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial count.

Anti-inflammatory and Anti-diabetic Potential

Recent studies have highlighted the potential of this compound and its derivatives in modulating inflammatory and metabolic pathways.

Quantitative Anti-inflammatory and Anti-diabetic Data

A derivative of this compound has shown potent inhibitory activity against α-glucosidase and the NLRP3 inflammasome.

| Target | Compound | IC50 (µM) | Reference |

| α-Glucosidase (S. cerevisiae) | This compound Derivative (Compound 4) | 2.67 | [5] |

| NLRP3 Inflammasome | This compound Derivative (Compound 8) | - | [5] |

Note: A specific IC50 for NLRP3 inflammasome inhibition was not provided, but the study reported effective inhibition of IL-1β production.

Experimental Protocols

-

Enzyme and Substrate Preparation: A solution of α-glucosidase and its substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), are prepared in a suitable buffer (e.g., phosphate buffer, pH 6.8).

-

Reaction Mixture: The this compound derivative is pre-incubated with the α-glucosidase solution.

-

Initiation of Reaction: The reaction is initiated by adding the pNPG substrate.

-

Incubation: The mixture is incubated at 37°C for a defined period.

-

Termination of Reaction: The reaction is stopped by adding a solution of sodium carbonate.

-

Absorbance Measurement: The amount of p-nitrophenol released is measured spectrophotometrically at 405 nm.

-

Calculation: The percentage of inhibition is calculated, and the IC50 value is determined.

-

Cell Priming: Macrophages (e.g., murine peritoneal macrophages or human peripheral blood mononuclear cells) are primed with lipopolysaccharide (LPS) to upregulate the expression of NLRP3 and pro-IL-1β.

-

Inflammasome Activation: The NLRP3 inflammasome is then activated with a second stimulus, such as ATP or nigericin.

-

Compound Treatment: Cells are treated with the this compound derivative before or during the activation step.

-

Measurement of IL-1β: The concentration of secreted IL-1β in the cell culture supernatant is measured using an enzyme-linked immunosorbent assay (ELISA).

-

Assessment of Pyroptosis: Cell death due to pyroptosis can be assessed by measuring the release of lactate dehydrogenase (LDH) into the supernatant.

Signaling Pathways

A derivative of this compound has been shown to inhibit the activation of the NLRP3 inflammasome, a key component of the innate immune system involved in inflammatory diseases.

While not directly demonstrated for this compound itself, an ethanol extract of Dipterocarpus tuberculatus, a plant from the same family, has been shown to exert anti-inflammatory effects by targeting the IRAK1/AP-1 signaling pathway. This suggests a potential mechanism for related compounds like this compound.

Conclusion and Future Directions

This compound and its derivatives represent a promising class of natural products with multifaceted pharmacological potential. The existing data strongly supports their further investigation as anticancer, antimicrobial, anti-inflammatory, and anti-diabetic agents. Future research should focus on elucidating the precise molecular targets and mechanisms of action, particularly for the anti-inflammatory and apoptosis-inducing effects. Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of this compound derivatives. Furthermore, in vivo studies are necessary to validate the preclinical findings and to assess the pharmacokinetic and safety profiles of these compounds, paving the way for their potential clinical development. This technical guide serves as a foundational resource for researchers and drug development professionals poised to explore the therapeutic promise of this compound.

References

- 1. This compound in Oleoresin of Dipterocarpus alatus Attributed to Cytotoxicity and Apoptosis-Inducing Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New this compound-Based Molecules with α-Glucosidase Inhibitory and Hypoglycemic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. brieflands.com [brieflands.com]

- 5. A Novel this compound Derivative That Targets Alpha-Glucosidase and NLRP3 Inflammasome Activity for Treatment of Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of Dipterocarpol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Dipterocarpol, a naturally occurring triterpenoid of significant interest in phytochemical and pharmacological research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear, tabular format for ease of comparison. Detailed experimental protocols for the cited spectroscopic analyses are also provided, alongside a logical workflow for the spectroscopic analysis of natural products.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique used to determine the structure of organic molecules. The ¹H and ¹³C NMR data for this compound are summarized below.

¹H NMR Data of this compound

The ¹H NMR spectrum of this compound reveals characteristic signals for a dammarane-type triterpenoid. Key proton signals are presented in Table 1.

Table 1: ¹H NMR Spectroscopic Data for this compound (400 MHz, CDCl₃)

| Atom No. | Chemical Shift (δ, ppm) |

| CH₃-18 | 0.89 |

| CH₃-19 | 0.94 |

| CH₃-21 | 1.15 |

| CH₃-26 | 1.63 |

| CH₃-27 | 1.69 |

| CH₃-28 | 1.04 |

| CH₃-29 | 1.08 |

| CH₃-30 | 1.00 |

Note: The table highlights the eight distinct methyl signals characteristic of the this compound structure. Additional signals for methylene and methine protons were also observed.

¹³C NMR Data of this compound

The ¹³C NMR spectrum provides detailed information about the carbon framework of this compound. The chemical shifts for each carbon atom are presented in Table 2.

Table 2: ¹³C NMR Spectroscopic Data for this compound (100 MHz, CDCl₃)

| Atom No. | Chemical Shift (δ, ppm) | Atom No. | Chemical Shift (δ, ppm) |

| 1 | 39.88 | 16 | 24.79 |

| 2 | 34.11 | 17 | 49.78 |

| 3 | 217.90 | 18 | 16.34 |

| 4 | 47.42 | 19 | 16.03 |

| 5 | 55.32 | 20 | 75.35 |

| 6 | 34.52 | 21 | 25.47 |

| 7 | 40.26 | 22 | 40.46 |

| 8 | 40.46 | 23 | 22.55 |

| 9 | 36.81 | 24 | 124.68 |

| 10 | 19.64 | 25 | 131.63 |

| 11 | 22.02 | 26 | 17.72 |

| 12 | 27.51 | 27 | 25.76 |

| 13 | 42.36 | 28 | 21.01 |

| 14 | 50.25 | 29 | 26.69 |

| 15 | 31.15 | 30 | 15.20 |

Experimental Protocol for NMR Spectroscopy

The NMR spectra were recorded on a Varian Mercury Plus spectrometer. The sample was dissolved in deuterated chloroform (CDCl₃). The ¹H NMR spectra were acquired at 400 MHz and the ¹³C NMR spectra were acquired at 100 MHz.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands in the IR spectrum of this compound are detailed in Table 3.

Table 3: Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3544 | O-H stretch (hydroxyl group) |

| 2940 | C-H stretch (alkane) |

| 2865 | C-H stretch (alkane) |

| 1701 | C=O stretch (ketone) |

| 1454 | C-H bend (alkane) |

| 1389 | C-H bend (alkane) |

| 1376 | C-H bend (alkane) |

Experimental Protocol for IR Spectroscopy

The infrared spectrum of this compound was obtained using the film method, where the sample is deposited on a suitable substrate and the spectrum is recorded. The Vmax values represent the wavenumbers of maximum absorbance.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound (Hydroxydammarenone)

| m/z | Interpretation |

| 442 | [M]⁺ (Molecular Ion) |

| 427 | [M - CH₃]⁺ |

| 424 | [M - H₂O]⁺ |

| 409 | [M - H₂O - CH₃]⁺ |

| 341 | [M - C₇H₁₃O]⁺ (Side chain cleavage) |

| 205 | Further fragmentation |

| 109 | Further fragmentation |

Note: The fragmentation pattern is consistent with the structure of a dammarane-type triterpenoid.

Experimental Protocol for Mass Spectrometry

The mass spectral data is typically obtained using a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source. The sample is first vaporized and separated on the GC column before being introduced into the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a fingerprint for the compound.

Workflow for Spectroscopic Analysis of a Natural Product

The following diagram illustrates a typical workflow for the isolation and spectroscopic characterization of a natural product like this compound.

Caption: Workflow for the isolation and spectroscopic analysis of this compound.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Dipterocarpol from Dipterocarpus alatus

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dipterocarpol is a bioactive triterpenoid compound found in various parts of the Dipterocarpus alatus tree, a plant prevalent in Southeast Asia. This compound has garnered significant interest within the scientific community due to its potential therapeutic properties, including cytotoxic and apoptosis-inducing effects on cancer cell lines.[1][2] These application notes provide detailed protocols for the extraction of this compound from D. alatus oleoresin, leaves, and bark, as well as methods for its quantification. Additionally, a potential signaling pathway for its biological activity is outlined.

Data Presentation

Table 1: Quantitative Data on this compound Content and Extract Yields

| Source Material | Extraction/Processing Method | This compound Concentration (mg/g of Dry Residue) | Crude Extract Yield (%) | Reference |

| Oleo-resin | Direct Analysis | 53.9 ± 2.5 | - | [1] |

| Oleo-resin | Byproduct of Degumming (DG) | 260.4 ± 2.9 | - | [1] |

| Oleo-resin | Byproduct of Distillation (DT) | 162.7 ± 1.9 | - | [1] |

| Leaves | Methanol Maceration | Not Reported | 11.80 | [3] |

| Bark | Methanol Maceration | Not Reported | 4.24 | [3] |

| Twigs | Methanol Maceration | Not Reported | 6.07 | [3] |

Experimental Protocols

Protocol 1: Extraction of Crude Extract from D. alatus Leaves and Bark by Maceration

This protocol is adapted from methodologies described in scientific literature.[3][4]

1. Sample Preparation: a. Collect fresh leaves and bark of Dipterocarpus alatus. b. Dry the plant material in a hot air oven at 50°C until a constant weight is achieved. c. Grind the dried leaves and bark into a fine powder using a mechanical grinder.

2. Maceration: a. Weigh 100 g of the powdered plant material. b. Place the powder in a large container and add 1 liter of 90% ethanol. c. Seal the container and allow the mixture to macerate for five days at room temperature, with occasional agitation.

3. Filtration and Concentration: a. After five days, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant debris. b. Concentrate the filtrate using a rotary evaporator under vacuum at a temperature not exceeding 50°C to remove the ethanol. c. The resulting crude extract should be stored at 4°C for further analysis.

Protocol 2: Isolation of this compound from D. alatus Oleo-resin using Column Chromatography

This protocol is based on a published method for the isolation of this compound.[5]

1. Sample Preparation: a. Obtain oleo-resin from Dipterocarpus alatus.

2. Column Chromatography - Step 1: a. Prepare a silica gel column. b. Dissolve a known amount of oleo-resin in a minimal amount of a suitable solvent (e.g., hexane). c. Apply the dissolved sample to the top of the silica gel column. d. Elute the column with a solvent system of hexane and ethyl acetate (EtOAc) in a 9:1 (v/v) ratio. This initial step helps to separate major fractions.

3. Column Chromatography - Step 2 (Fractionation): a. Take the fraction of interest from the first step and subject it to a second round of column chromatography on silica gel. b. Elute the column with a gradient of hexane and EtOAc, starting with 100% hexane and gradually increasing the polarity with the following ratios: 95:5, 90:10, 80:20, 70:30 (v/v). c. Collect the fractions and monitor them by Thin Layer Chromatography (TLC).

4. Recrystallization: a. Combine the fractions containing this compound (identified by TLC comparison with a standard). b. Purify the combined fractions by recrystallization with methanol to obtain pure this compound. The yield of pure compound 1 (this compound) was reported to be 4.06%.[5]

Protocol 3: Quantification of this compound using High-Performance Liquid Chromatography (HPLC)

This HPLC method is suitable for the quantitative analysis of this compound in various extracts.[6]

1. Instrumentation and Conditions:

- HPLC System: A standard HPLC system equipped with a UV detector.

- Column: Luna 5 µm C18, 100 Å, 150 × 3.9 mm with a security guard column.

- Mobile Phase: Isocratic mixture of acetonitrile (A) and 0.05% trifluoroacetic acid (TFA) in water (B) in a ratio of 80:20 (A:B).

- Flow Rate: 0.8 mL/min.

- Column Temperature: 25°C.

- Injection Volume: 20 µL.

- Detection Wavelength: 210 nm.

2. Standard and Sample Preparation: a. Standard Solution: Prepare a stock solution of pure this compound in methanol and then prepare a series of dilutions to create a calibration curve (e.g., in the range of 10–1000 µg/mL). b. Sample Solution: Dissolve a known amount of the crude extract or fraction in methanol, filter through a 0.45 µm syringe filter, and inject into the HPLC system.

3. Quantification: a. Run the standard solutions to establish a calibration curve of peak area versus concentration. b. Inject the sample solution and determine the peak area corresponding to this compound. c. Calculate the concentration of this compound in the sample using the calibration curve. The limit of detection (LOD) and limit of quantification (LOQ) for this compound with a reverse-phase HPLC were reported to be 0.28 µg/mL and 0.84 µg/mL, respectively.[1]

Mandatory Visualizations

Experimental Workflow Diagram

Caption: Workflow for the extraction and isolation of this compound.

Signaling Pathway Diagram

References

- 1. This compound in Oleoresin of Dipterocarpus alatus Attributed to Cytotoxicity and Apoptosis-Inducing Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Chemical Composition, Antioxidant and Cytotoxicity Activities of Leaves, Bark, Twigs and Oleo-Resin of Dipterocarpus alatus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. jppres.com [jppres.com]

Application Notes and Protocols for the Isolation and Purification of Dipterocarpol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipterocarpol is a naturally occurring triterpenoid compound found in the oleoresin of trees from the Dipterocarpaceae family, particularly in species such as Dipterocarpus alatus.[1][2] This compound has garnered significant interest within the scientific community due to its diverse pharmacological activities, including potent cytotoxic and apoptosis-inducing effects against various cancer cell lines.[1][3][4] These properties make this compound a promising candidate for further investigation in drug discovery and development.

These application notes provide detailed protocols for the isolation, purification, and analysis of this compound from its natural source. The methodologies described herein are compiled from published research and are intended to serve as a comprehensive guide for researchers aiming to obtain high-purity this compound for experimental purposes.

Data Presentation

The following tables summarize quantitative data related to the extraction and purification of this compound.

Table 1: this compound Content in Dipterocarpus alatus Oleoresin and its Byproducts

| Sample Type | This compound Content (mg/g of dry residue) |

| Raw Oleoresin | 53.9 ± 2.5 |

| Resin from Degumming (DG) | 260.4 ± 2.9 |

| Resin from Distillation (DT) | 162.7 ± 1.9 |

Data sourced from Puthongking et al., 2022.[1]

Table 2: Yield of Resinous Byproduct from Oleoresin Processing

| Process | Yield (% w/w) |

| Degumming | 9.95 |

Data sourced from Puthongking et al., 2022.[1]

Experimental Protocols

Protocol 1: Extraction and Initial Processing of Oleoresin

This protocol describes the initial treatment of raw oleoresin from Dipterocarpus alatus to obtain a resinous byproduct enriched in this compound.

Materials:

-

Raw oleoresin of Dipterocarpus alatus

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Heating mantle with magnetic stirrer

-

Beakers and other standard laboratory glassware

Procedure:

-

Preparation of Degumming Solution: Prepare a 6% (w/v) sodium hydroxide solution in deionized water.

-

Degumming Process:

-

In a suitable beaker, heat 400 mL of raw oleoresin to 100°C using a heating mantle with continuous stirring.

-

Slowly add 100 mL of the 6% NaOH solution to the heated oleoresin.

-

Continue stirring at 100°C for 20 minutes.

-

After 20 minutes, turn off the heat and allow the mixture to cool to room temperature and stand for 24 hours.

-

-

Separation: After 24 hours, two layers will have separated: an upper oil layer and a lower mass of resinous byproduct (DG). Carefully separate and collect the resinous byproduct.

-

Drying: Dry the collected resinous byproduct to a constant weight. This byproduct is enriched in this compound and can be used for subsequent purification. The expected yield of the dry resinous byproduct is approximately 9.95% (w/w) of the initial oleoresin.[1]

Protocol 2: Purification of this compound by Silica Gel Column Chromatography

This protocol outlines the purification of this compound from the enriched resinous byproduct using open column chromatography.

Materials:

-

Dried resinous byproduct (DG) from Protocol 1

-

Silica gel (60-120 mesh) for column chromatography

-

n-Hexane (HPLC grade)

-

Ethyl acetate (EtOAc) (HPLC grade)

-

Methanol (MeOH) (HPLC grade)

-

Chromatography column (e.g., 45 cm length, 3.8 cm inner diameter)

-

Fraction collector or test tubes

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254) and developing chamber

-

UV lamp for TLC visualization

Procedure:

-

Column Packing:

-

Activate the silica gel by heating at 110°C for at least 1 hour.

-

Prepare a slurry of the activated silica gel in n-hexane.

-

Pack the chromatography column with the slurry, ensuring no air bubbles are trapped. Allow the silica gel to settle, forming a packed bed (e.g., 30 cm in length).

-

-

Sample Preparation and Loading:

-

Dissolve a known amount of the dried resinous byproduct in a minimal volume of a suitable solvent (e.g., chloroform or a mixture of hexane and ethyl acetate).

-

In a separate flask, mix a small amount of silica gel with the dissolved sample and evaporate the solvent to obtain a dry, free-flowing powder.

-

Carefully layer the sample-adsorbed silica gel onto the top of the packed column.

-

-

Elution:

-

Begin elution with 100% n-hexane.

-

Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate in n-hexane. A suggested gradient is as follows:

-

100% n-Hexane

-

n-Hexane:EtOAc (95:5)

-

n-Hexane:EtOAc (90:10)

-

n-Hexane:EtOAc (80:20)

-

n-Hexane:EtOAc (70:30)

-

100% EtOAc

-

-

Finally, wash the column with 100% methanol.

-

-

Fraction Collection and Analysis:

-

Collect fractions of a consistent volume (e.g., 20 mL) throughout the elution process.

-

Monitor the separation by spotting aliquots of the collected fractions on TLC plates. Develop the TLC plates in a suitable solvent system (e.g., n-hexane:ethyl acetate, 8:2) and visualize under a UV lamp.

-

Combine the fractions containing the major compound of interest (this compound).

-

-

Final Purification by Recrystallization:

-

Evaporate the solvent from the combined fractions containing this compound.

-

Dissolve the residue in a minimal amount of hot methanol.

-

Allow the solution to cool slowly to room temperature, then place it in a refrigerator to facilitate crystallization.

-

Collect the white crystals of pure this compound by filtration and dry them. A yield of approximately 4.06% from the loaded fraction has been reported.[1]

-

Protocol 3: Analytical Quantification of this compound by HPLC

This protocol provides a method for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC).

Instrumentation:

-

HPLC system with a DAD or UV detector

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

-

Data acquisition and processing software

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

This compound standard of known purity

Procedure:

-

Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and water. A gradient elution is recommended for optimal separation of complex extracts. An example gradient is:

-

Start with a composition of 30:70 (Acetonitrile:Water).

-

Linearly increase the acetonitrile concentration to 60:40 over 14 minutes.

-

-

Chromatographic Conditions:

-

Column: C18 (4.6 x 250 mm, 5 µm)

-

Flow Rate: 0.5 - 1.0 mL/min

-

Column Temperature: 35°C

-

Detection Wavelength: 215 nm, 254 nm, and 283 nm (monitor multiple wavelengths for comprehensive analysis)

-

Injection Volume: 5-20 µL

-

-

Standard and Sample Preparation:

-

Prepare a stock solution of the this compound standard in a suitable solvent (e.g., methanol or mobile phase).

-

Prepare a series of calibration standards by diluting the stock solution.

-

Prepare the sample solutions by dissolving a known weight of the extract or purified compound in the mobile phase, filtering through a 0.45 µm syringe filter before injection.

-

-

Analysis and Quantification:

-

Inject the calibration standards to construct a calibration curve of peak area versus concentration.

-

Inject the sample solutions.

-

Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.

-

Quantify the amount of this compound in the sample using the calibration curve.

-

Protocol 4: Identification of this compound by GC-MS

This protocol describes the gas chromatography-mass spectrometry (GC-MS) analysis of this compound, which requires a derivatization step to increase its volatility.

Instrumentation:

-

GC-MS system with a suitable capillary column

-

Data acquisition and processing software with a mass spectral library

Reagents:

-

Pyridine

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Helium (carrier gas)

Procedure:

-

Derivatization (Silylation):

-

Place a small amount of the dried, purified this compound (or extract) in a reaction vial.

-

Add 50 µL of pyridine to dissolve the sample.

-

Add 100 µL of BSTFA with 1% TMCS.

-

Seal the vial tightly and heat at 70°C for 60 minutes.

-

-

GC-MS Conditions:

-

Column: HP-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness)

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injection Mode: Splitless

-

Injector Temperature: 250°C

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 2 minutes.

-

Ramp to 280°C at a rate of 10°C/min.

-

Hold at 280°C for 10 minutes.

-

-

MS Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Scan Range: m/z 40-600.

-

-

Analysis:

-

Inject an aliquot of the derivatized sample into the GC-MS.

-

Identify the peak corresponding to the silylated this compound based on its retention time and mass spectrum.

-

Compare the obtained mass spectrum with library data or published spectra for confirmation.

-

Visualizations

Caption: Experimental workflow for the isolation and analysis of this compound.

Caption: Proposed intrinsic apoptosis signaling pathway induced by this compound.

References

Application Note: Quantification of Dipterocarpol in Plant Extracts by High-Performance Liquid Chromatography (HPLC)

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantification of dipterocarpol in plant extracts, particularly from species of the Dipterocarpaceae family. The described protocol provides a reliable methodology for researchers, scientists, and drug development professionals engaged in the analysis of this bioactive triterpenoid. The method utilizes a reversed-phase C18 column with a gradient elution of acetonitrile and water, offering excellent separation and quantification of this compound. This document provides comprehensive experimental protocols, including sample preparation, and summarizes key quantitative data and validation parameters.

Introduction

This compound is a naturally occurring triterpenoid found in the resin of various plants belonging to the Dipterocarpaceae family. It has garnered significant interest in the scientific community due to its potential therapeutic properties, including anticancer and apoptosis-inducing effects.[1] Accurate and precise quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and for facilitating further pharmacological investigations. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of phytochemicals in complex plant matrices.[2][3] This application note presents a detailed HPLC method for the determination of this compound, providing a valuable tool for natural product research and drug development.

Experimental

-

HPLC System: An Agilent 1100 Series HPLC or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

-

Chromatographic Column: A reversed-phase C18 column (e.g., Shim-pack VP-ODS, 5 µm, 150 x 4.6 mm or equivalent).[4]

-

Solvents: HPLC grade acetonitrile (ACN) and ultrapure water.

-

Reference Standard: this compound (purity ≥ 98%).

-

Chemicals: Acetone for extraction.

-

Sample Preparation Equipment: Mortar and pestle or cryogenic grinder, ultrasonic bath, centrifuge, syringe filters (0.45 µm).[5]

The chromatographic parameters were optimized for the efficient separation and quantification of this compound.

| Parameter | Condition |

| Column | C18 Reversed-Phase (5 µm, 150 x 4.6 mm) |

| Mobile Phase | A: Water; B: Acetonitrile (ACN) |

| Gradient Elution | 5% to 75% B over 20 minutes |

| Flow Rate | 1.0 mL/min[2] |

| Injection Volume | 5 µL[2] |

| Column Temperature | 35 °C[2] |

| Detection | 215 nm |

| Run Time | 25 minutes |

A stock solution of this compound (1 mg/mL) was prepared by accurately weighing the reference standard and dissolving it in acetonitrile. A series of working standard solutions with concentrations ranging from 10 to 1000 µg/mL were prepared by diluting the stock solution with the mobile phase.[1]

A robust sample preparation protocol is essential for accurate quantification and to prevent contamination of the HPLC system.

-

Drying and Grinding: Plant material (e.g., resin, bark, leaves) should be dried to a constant weight, either by air-drying or freeze-drying, to preserve the integrity of the metabolites.[5][6] The dried material is then ground into a fine powder using a mortar and pestle or a cryogenic grinder to ensure homogeneity.[5]

-

Extraction: Maceration with sonication is an effective extraction method.[3]

-

Accurately weigh 1 g of the powdered plant material.

-

Add 10 mL of acetone and extract in an ultrasonic bath for 30 minutes.

-

Repeat the extraction process three times.

-

Combine the extracts and filter them.

-

The filtrate is then evaporated to dryness under a vacuum.

-

-

Sample Solution Preparation:

-

The dried extract is reconstituted in acetonitrile to a final concentration of 1 mg/mL.

-

The solution is then filtered through a 0.45 µm syringe filter prior to injection into the HPLC system to remove any particulate matter.[5]

-

Method Validation

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[7][8]

| Validation Parameter | Results |

| Linearity (R²) | 0.9994[1] |

| Range | 10 - 1000 µg/mL[1] |

| Limit of Detection (LOD) | 0.28 µg/mL[1] |

| Limit of Quantification (LOQ) | 0.84 µg/mL[1] |

| Precision (%RSD) | < 2% |

| Accuracy (Recovery %) | 95 - 105% |

| Specificity | The method demonstrated good specificity with no interference from other components in the plant extract. |

Calibration Curve Equation: y = 1.6566x - 0.0131[1]

Results and Discussion

The developed HPLC method provides excellent separation of this compound from other components in the plant extract. A representative chromatogram would show a well-resolved peak for this compound at a specific retention time. The quantification of this compound in a sample of Dipterocarpus alatus oleo-resin was found to be 53.9 ± 2.5 mg/g of dry residue.[1]

Conclusion

The HPLC method described in this application note is a reliable, accurate, and precise tool for the quantification of this compound in plant extracts. The detailed protocol for sample preparation and the validated chromatographic conditions can be readily implemented in a laboratory setting. This method will be valuable for quality control of herbal medicines, phytochemical research, and the development of new therapeutic agents from natural sources.

Protocols

Protocol 1: Preparation of Plant Extract for HPLC Analysis

-

Sample Collection and Drying: Collect the desired plant material. Dry the material using an appropriate method such as air-drying or freeze-drying until a constant weight is achieved.[5][6]

-

Grinding: Grind the dried plant material into a fine, homogeneous powder using a mortar and pestle or a cryogenic grinder.[5]

-

Extraction: a. Weigh 1.0 g of the powdered plant material into a suitable flask. b. Add 10 mL of acetone. c. Place the flask in an ultrasonic bath and sonicate for 30 minutes. d. Separate the extract from the solid plant material by filtration or centrifugation. e. Repeat the extraction process (steps 3b-3d) two more times with fresh solvent. f. Combine all the extracts.

-

Solvent Evaporation: Evaporate the solvent from the combined extracts using a rotary evaporator or by leaving it in a fume hood until a dry residue is obtained.

-

Reconstitution: Dissolve the dried extract in a known volume of acetonitrile to achieve a final concentration of 1 mg/mL.

-

Filtration: Filter the reconstituted sample solution through a 0.45 µm syringe filter into an HPLC vial.[5] The sample is now ready for injection.

Protocol 2: HPLC Analysis of this compound

-

System Preparation: a. Purge the HPLC system with the mobile phases (A: Water, B: Acetonitrile) to remove any air bubbles. b. Equilibrate the C18 column with the initial mobile phase composition (95% A: 5% B) at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

-

Standard Curve Generation: a. Prepare a series of this compound standard solutions with concentrations ranging from 10 to 1000 µg/mL. b. Inject 5 µL of each standard solution into the HPLC system. c. Record the peak area for each concentration. d. Plot a calibration curve of peak area versus concentration and determine the linearity (R² value).

-

Sample Analysis: a. Inject 5 µL of the prepared plant extract solution into the HPLC system. b. Run the analysis using the gradient elution program. c. Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the this compound standard.

-

Quantification: a. Determine the peak area of this compound in the sample chromatogram. b. Calculate the concentration of this compound in the sample using the calibration curve equation. c. Express the final concentration of this compound in mg/g of the dry plant material.

Visualizations

Caption: Experimental workflow for the quantification of this compound.

Caption: Key parameters of the HPLC method for this compound analysis.

References

- 1. This compound in Oleoresin of Dipterocarpus alatus Attributed to Cytotoxicity and Apoptosis-Inducing Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mjas.analis.com.my [mjas.analis.com.my]

- 3. ajbasweb.com [ajbasweb.com]

- 4. phcogres.com [phcogres.com]

- 5. Plant Sample Preparation for Metabolomic Analysis - Creative Proteomics [creative-proteomics.com]

- 6. mdpi.com [mdpi.com]

- 7. depralearningcenter.com [depralearningcenter.com]

- 8. Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269 [pharmacia.pensoft.net]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipterocarpol, a dammarane-type triterpene, is a significant bioactive compound found in the resin of plants from the Dipterocarpaceae family. It has garnered interest in the scientific community for its potential therapeutic properties, including cytotoxic and apoptosis-inducing effects on cancer cells.[1] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of this compound and related triterpenoids in complex plant extracts. This document provides detailed application notes and protocols for the GC-MS analysis of these compounds.

Experimental Protocols

Sample Preparation and Extraction

The extraction of this compound from plant resin or biomass is a crucial first step for accurate GC-MS analysis. The following protocol is a general guideline and may require optimization based on the specific matrix.

Materials:

-

Dried and powdered plant material (e.g., oleoresin)

-

Methanol (HPLC grade)

-

n-Hexane (HPLC grade)

-

Dichloromethane (HPLC grade)

-

Anhydrous Sodium Sulfate

-

Centrifuge tubes (50 mL)

-

Rotary evaporator

-

Solid Phase Extraction (SPE) C18 cartridges (optional)

Protocol:

-

Weigh approximately 1 gram of the dried, powdered plant material into a 50 mL centrifuge tube.

-

Add 20 mL of methanol to the tube.

-

Vortex the mixture for 1 minute, followed by ultrasonication for 30 minutes at 40°C.

-

Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Carefully decant the supernatant into a clean flask.

-

Repeat the extraction process (steps 2-5) twice more on the remaining plant pellet to ensure complete extraction.

-

Combine all the supernatants and evaporate to dryness using a rotary evaporator at a temperature not exceeding 50°C.

-

To remove nonpolar constituents, re-dissolve the dried extract in 10 mL of methanol and perform a liquid-liquid extraction with 10 mL of n-hexane. Repeat the hexane wash three times, discarding the n-hexane layer each time.

-

The methanolic extract can be further purified using a C18 SPE cartridge if necessary.

-

Evaporate the purified extract to dryness and reconstitute in a known volume of a suitable volatile organic solvent, such as dichloromethane or ethyl acetate, for GC-MS analysis.

Derivatization

Triterpenoids like this compound contain polar hydroxyl groups that make them non-volatile. A derivatization step is therefore mandatory to increase their volatility and thermal stability for GC-MS analysis. Silylation is a common and effective derivatization technique.

Materials:

-

Dried plant extract or this compound standard

-

Pyridine

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Reacti-Vials™ or other suitable glass reaction vials with screw caps

-

Heating block or oven

Protocol:

-

Transfer a known amount of the dried extract (e.g., 1 mg) or standard into a reaction vial.

-

Add 50 µL of pyridine to dissolve the sample completely.

-

Add 100 µL of BSTFA with 1% TMCS to the vial.

-

Cap the vial tightly and heat at 70°C for 60 minutes to ensure complete derivatization.[2]

-

After cooling to room temperature, the sample is ready for injection into the GC-MS system.

GC-MS Analysis

The following GC-MS parameters are recommended for the analysis of derivatized this compound and related compounds. These may be optimized for specific instruments and separation requirements.

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system)

GC Parameters:

-

Capillary Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.[2]

-

Injector Temperature: 280°C

-

Injection Mode: Splitless

-

Injection Volume: 1 µL

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

-

Oven Temperature Program:

-

Initial temperature: 200°C, hold for 2 minutes

-

Ramp: 10°C/min to 300°C, hold for 10 minutes[3]

-

-

Total Run Time: Approximately 22 minutes

MS Parameters:

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Scan Range: m/z 40-600

-

Solvent Delay: 5 minutes

Data Presentation